
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with chloro and chloromethyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor naphthyridine compounds. One common method is the chlorination of 1,5-naphthyridin-2(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of eco-friendly chlorinating agents, such as chloramine-T, has also been explored to minimize environmental impact .
化学反应分析
Types of Reactions: 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. This compound can inhibit or activate certain enzymes, thereby exerting its biological effects .
相似化合物的比较
- 3-Chloro-7-methylisoquinoline
- 3-Chloro-7-methoxyisoquinoline
- 3-Chloro-4-methoxychalcone
Comparison: Compared to these similar compounds, 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C9H6Cl2N2O |
|---|---|
分子量 |
229.06 g/mol |
IUPAC 名称 |
3-chloro-7-(chloromethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-5-1-8-7(12-4-5)2-6(11)9(14)13-8/h1-2,4H,3H2,(H,13,14) |
InChI 键 |
OHWJQWBUEIIGBY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
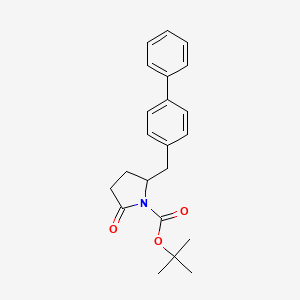
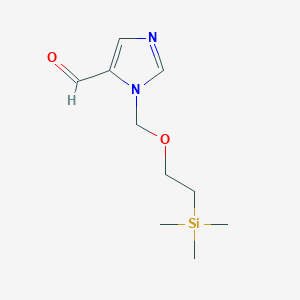
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
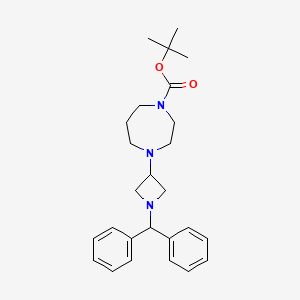
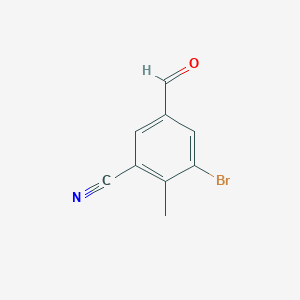

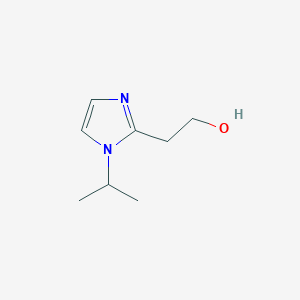
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

